N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further linked to a hydrazino group. The compound also contains a benzamide structure with a methyl substitution. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazone: The reaction begins with the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazone intermediate.
Acylation: The intermediate is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine to yield the final product.
The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or methanol, followed by purification through recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can be compared with other similar compounds, such as:
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide: This compound has a similar structure but with a different substitution pattern on the benzamide ring.
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methoxybenzamide: This compound contains a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-bromobenzamide: The presence of a bromine atom can enhance the compound’s ability to participate in halogen bonding interactions.
These similar compounds highlight the uniqueness of this compound in terms of its specific substitution pattern and functional group combination, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
767335-33-1 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-11-26-17-9-6-8-16(12-17)13-22-23-19(24)14-21-20(25)18-10-5-4-7-15(18)2/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+ |
InChI Key |
NJXMJJWUUDWJSM-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
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